molecular formula C8H8N4OS B162830 1-Amino-3-(1,3-benzothiazol-2-yl)urea CAS No. 127188-39-0

1-Amino-3-(1,3-benzothiazol-2-yl)urea

Cat. No. B162830
M. Wt: 208.24 g/mol
InChI Key: YLYUBIJVSLAFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04873224

Procedure details

A solution of 4-nitrophenyl chloroformate, 5.04 g (25 mMole) in 25 ml of dry chloroform was added dropwise to a to a ice cooled, stirred solution of 2-aminobenzothiazole, 3.75 gm (25 mMole) in 50 ml of dry pyridine. The mixture was stirred at 0° C. for 45 minutes longer. Anhydrous hydrazine, 1.6 ml (250 mMole), was added rapidly to the stirred reaction mixture and the ice bath was removed. Stirring was continued for 3 hours at 22° C. Insolubles were filtered, rinsed with cold methanol and dissolved in dilute aqueous hydrochloric acid. Insolubles were filtered off and the aqueous solution was extracted with ethyl acetate. The aqueous solution was made basic, pH 9.5, by addition of aqueous sodium hydroxide. The insoluble product was filtered, washed with water, dried, and recrystallized from ethanol furnishing 1.35 g of 4-(benzothiazol-2-yl)-semicarbazide melting at 225° C. The product was characterized by nuclear magnetic resonance, mass spectra, infrared spectra and elemental analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2](OC1C=CC([N+]([O-])=O)=CC=1)=[O:3].[NH2:14][C:15]1[S:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1.[NH2:24][NH2:25]>C(Cl)(Cl)Cl.N1C=CC=CC=1>[S:16]1[C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=[C:15]1[NH:14][C:2](=[O:3])[NH:24][NH2:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 45 minutes longer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 3 hours at 22° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Insolubles were filtered
WASH
Type
WASH
Details
rinsed with cold methanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dilute aqueous hydrochloric acid
FILTRATION
Type
FILTRATION
Details
Insolubles were filtered off
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
pH 9.5, by addition of aqueous sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The insoluble product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol furnishing 1.35 g of 4-(benzothiazol-2-yl)-semicarbazide melting at 225° C

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
S1C(=NC2=C1C=CC=C2)NC(NN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.